

Comparative Analysis of Antitumor Agent-152 in Combination Chemotherapy Regimens

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Compound of Interest

Compound Name: **Antitumor agent-152**

Cat. No.: **B15586646**

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Introduction:

Antitumor agent-152 is an investigational small molecule inhibitor targeting the MEK1/2 kinases in the MAPK signaling pathway. Dysregulation of this pathway is a critical driver in various human cancers. This guide provides a comparative analysis of the synergistic effects of **Antitumor agent-152** when combined with standard-of-care chemotherapeutic agents, paclitaxel and carboplatin, in non-small cell lung cancer (NSCLC) models. The data presented herein is based on preclinical studies designed to evaluate the potential of **Antitumor agent-152** to enhance therapeutic efficacy and overcome resistance.

Quantitative Synergy Analysis: In Vitro

The synergistic potential of **Antitumor agent-152** in combination with paclitaxel and carboplatin was assessed across multiple NSCLC cell lines. The Combination Index (CI), a quantitative measure of drug interaction based on the Chou-Talalay method, was calculated. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.

| Cell Line | Combination | IC50 (Agent-152, nM) | IC50 (Chemotherapy, nM) | Combination Index (CI) at ED50 | Synergy Level |
|-------------------------|------------------------|----------------------|-------------------------|--------------------------------|----------------|
| A549 (KRAS mutant) | Agent-152 + Paclitaxel | 15.2 | 8.5 | 0.62 | Synergy |
| Agent-152 + Carboplatin | 18.1 | 2500 | 0.75 | Synergy | |
| H460 (KRAS mutant) | Agent-152 + Paclitaxel | 22.5 | 12.1 | 0.58 | Synergy |
| Agent-152 + Carboplatin | 25.8 | 3200 | 0.69 | Synergy | |
| H1975 (EGFR mutant) | Agent-152 + Paclitaxel | 45.3 | 15.7 | 0.88 | Slight Synergy |
| Agent-152 + Carboplatin | 51.7 | 4500 | 0.95 | Additive | |

In Vivo Efficacy: Xenograft Models

The antitumor activity of **Antitumor agent-152** in combination with paclitaxel was evaluated in an A549 NSCLC xenograft mouse model. Tumor growth inhibition (TGI) was measured after 21 days of treatment.

| Treatment Group | Dose Schedule | Mean Tumor Volume (mm ³) at Day 21 | Tumor Growth Inhibition (%) |
|------------------------|--------------------|--|-----------------------------|
| Vehicle Control | Daily | 1540 ± 180 | - |
| Antitumor Agent-152 | 10 mg/kg, daily | 980 ± 150 | 36.4% |
| Paclitaxel | 10 mg/kg, weekly | 850 ± 165 | 44.8% |
| Agent-152 + Paclitaxel | Combination Dosing | 320 ± 95 | 79.2% |

Experimental Protocols

Cell Viability and Synergy Analysis

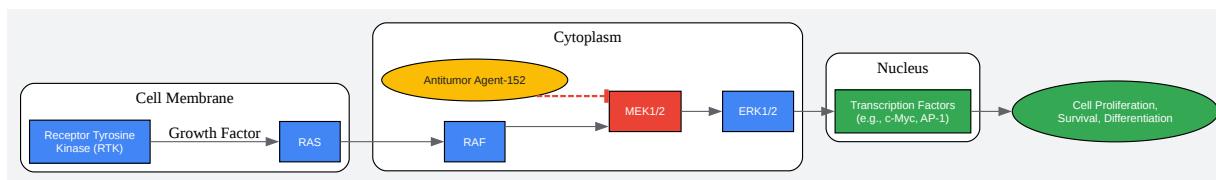
- Cell Culture: NSCLC cell lines (A549, H460, H1975) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Drug Preparation: **Antitumor agent-152**, paclitaxel, and carboplatin were dissolved in DMSO to create 10 mM stock solutions and serially diluted to the desired concentrations in culture medium.
- Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with either single agents or combinations of **Antitumor agent-152** and chemotherapy at a constant ratio.
- Viability Measurement: After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
- Data Analysis: Dose-response curves were generated, and IC₅₀ values were calculated using non-linear regression. The Combination Index (CI) was calculated using CompuSyn software to determine the nature of the drug interaction.

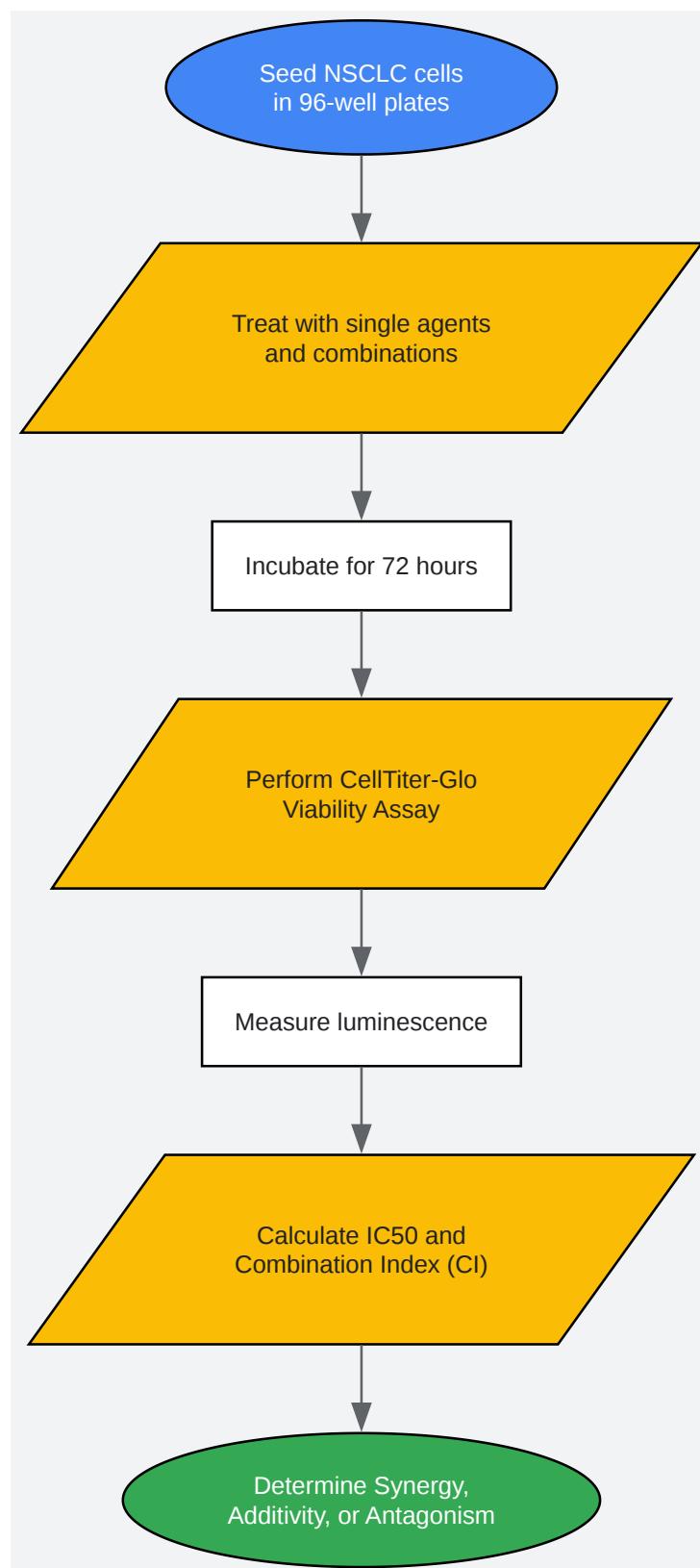
In Vivo Xenograft Study

- Animal Model: Six-week-old female athymic nude mice were used for the study. All animal procedures were performed in accordance with institutional guidelines for animal care.
- Tumor Implantation: A549 cells (5 x 10⁶ cells in 100 µL of Matrigel) were subcutaneously injected into the right flank of each mouse.
- Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into four treatment groups (n=8 per group): Vehicle control, **Antitumor agent-152** alone, paclitaxel alone, and the combination of **Antitumor agent-152** and paclitaxel. Dosing was administered as described in the in vivo efficacy table.

- Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Endpoint: The study was concluded after 21 days, and the tumor growth inhibition was calculated for each treatment group relative to the vehicle control.

Visualizations





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